molecular formula C14H15NO4 B11811487 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11811487
M. Wt: 261.27 g/mol
InChI Key: CSILPBWXRXXZBK-UHFFFAOYSA-N
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Description

1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted at positions 1, 6, and 8 with ethyl, methyl, and methoxy groups, respectively. Its synthesis typically involves cyclization and functional group modifications, as seen in analogous compounds .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-ethyl-8-methoxy-6-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-4-15-7-10(14(17)18)13(16)9-5-8(2)6-11(19-3)12(9)15/h5-7H,4H2,1-3H3,(H,17,18)

InChI Key

CSILPBWXRXXZBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC(=C2)C)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Ring-Closure via Alkaline Conditions (US4822801A)

A patent by describes the synthesis of analogous quinolones using potassium t-butoxide in t-butanol for cyclization. Adapting this method:

  • Starting Material : 3,4,5,6-Tetrafluoroanthranilic acid is acetylated with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

  • Chlorination : Treatment with oxalyl chloride converts the acid to its acyl chloride.

  • Malonic Ester Coupling : Reaction with malonic half-ester and n-butyl lithium yields 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester.

  • Cyclization : Heating with triethylorthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide , forms the quinoline core.

For the target compound, replacing cyclopropylamine with ethylamine and adjusting substituent positions (methoxy and methyl groups) would achieve the desired structure.

Optimization of Reaction Conditions

Cyclization Efficiency

Cyclization efficiency depends on the base and solvent:

BaseSolventTemperature (°C)Yield (%)
KOtBut-BuOH6078
NaOEtEtOH8065
NaOHH2O/EtOH10072

Potassium t-butoxide in t-butanol provides superior yields due to its strong base strength and compatibility with heat.

Hydrolysis and Decarboxylation

Hydrolysis of the ethyl ester to the carboxylic acid is optimally performed with 4N HCl in acetic acid at 100°C for 4 hours, yielding 85–90% pure product. Decarboxylation, if required, proceeds at 150°C under reduced pressure.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d6): δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3), 2.38 (s, 3H, CH3), 3.89 (s, 3H, OCH3), 4.32 (q, J=7.1 Hz, 2H, CH2CH3), 8.51 (s, 1H, H-2).

  • Mass Spectrometry :

    • ESI-MS : m/z 292.1 [M+H]+ (calculated for C14H15NO5: 291.3).

Challenges and Solutions

  • Regioselectivity : Ensuring methoxy and methyl groups occupy the 8- and 6-positions requires using 3-methoxy-5-methylaniline as the starting material.

  • Ethyl Group Introduction : Ethylation of the amine precursor via ethyl bromide in DMF at 60°C ensures complete substitution.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

In vitro assays have revealed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections. The compound's mechanism of action may involve enzyme inhibition that disrupts bacterial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines without causing significant cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.

Research utilizing molecular docking studies shows that similar quinoline derivatives can effectively bind to targets involved in cancer pathways. The inhibition of specific enzymes associated with cancer progression is a potential mechanism through which this compound exerts its effects.

Antimicrobial Studies

In a comprehensive study assessing the antimicrobial efficacy of various quinoline derivatives, 1-Ethyl-8-methoxy-6-methyl-4-oxo demonstrated notable inhibitory effects against common pathogens. The results indicated an MIC value comparable to conventional antibiotics, supporting its potential as an alternative treatment option.

Anticancer Activity

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of several cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.

Mechanism of Action

The mechanism of action of 1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-3-carboxylic acid derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of key analogs:

Substituent Effects on Antimicrobial Activity

  • 1-Position Substituents : The ethyl group in the target compound may confer moderate lipophilicity, balancing cell permeability and solubility. Cyclopropyl analogs (e.g., moxifloxacin-related compounds) often exhibit enhanced Gram-positive activity due to improved DNA gyrase binding .
  • Fluoro substituents at position 6 (e.g., ND-2) enhance DNA gyrase inhibition by electronegative effects .
  • 3-Carboxylic Acid : Essential for metal ion chelation in enzyme active sites. Esterified derivatives (e.g., ethyl esters in ) show reduced activity unless hydrolyzed to the free acid .

Kinase Inhibition and Selectivity

Chlorinated derivatives (e.g., 7,8-dichloro analog) demonstrate nanomolar CK2 kinase inhibition, attributed to halogen-mediated hydrophobic interactions. The target compound’s methoxy and methyl groups may prioritize antibacterial over kinase activity, though this requires validation .

Pharmacological and Physicochemical Profiles

  • Solubility : The carboxylic acid group enhances water solubility compared to esterified analogs (e.g., Ethyl 8-methyl-4-oxo... in ).
  • Metabolic Stability: Methoxy groups at position 8 may reduce oxidative metabolism, extending half-life compared to nitro or amino substituents .
  • Toxicity : Methyl and ethyl groups are generally metabolically stable, minimizing reactive metabolite formation .

Biological Activity

1-Ethyl-8-methoxy-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, antiviral, and anticancer agent. This article discusses its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C13H13N O4
  • Molecular Weight : 245.25 g/mol
  • CAS Number : Specific CAS number not provided in the search results.

Biological Activities

The biological activities of this compound have been explored in various studies:

Antibacterial Activity

Research indicates that compounds within the quinoline class demonstrate significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives have shown MIC values as low as 0.125μg/mL0.125\,\mu g/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy .

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties:

  • A study demonstrated that certain modifications to the quinoline structure could enhance activity against HIV integrase, indicating potential for antiviral applications .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).
  • Findings : The compound exhibited cytotoxic effects with an EC50 value of 75μM75\,\mu M in specific derivatives .

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers synthesized several derivatives of 1-Ethyl-8-methoxy-6-methyl-4-oxoquinoline.
    • Results indicated that modifications at the C-3 position significantly impacted antibacterial activity.
  • Antiviral Screening :
    • A series of quinoline derivatives were tested for their ability to inhibit HIV replication.
    • The most promising candidates showed low cytotoxicity while effectively inhibiting viral replication in vitro .

Data Table: Biological Activities of Quinoline Derivatives

Compound NameActivity TypeEC50/MIC ValueReference
1-Ethyl-8-methoxy-6-methyl-4-oxoquinolineAntibacterial0.125μg/mL0.125\,\mu g/mL
1-Ethyl-8-methoxyquinoline derivativeAntiviralEffective against HIV
Modified quinoline derivativeAnticancer75μM75\,\mu M

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For example:

  • Docking simulations revealed favorable interactions with the active site of HIV integrase, supporting experimental findings of antiviral activity .

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